molecular formula C8H9N3 B15131300 3-Methylimidazo[1,5-a]pyridin-7-amine

3-Methylimidazo[1,5-a]pyridin-7-amine

Cat. No.: B15131300
M. Wt: 147.18 g/mol
InChI Key: DVJMYIRZPKZBSB-UHFFFAOYSA-N
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Description

Significance of the Imidazo[1,5-a]pyridine (B1214698) Scaffold in Heterocyclic Chemistry

The unique arrangement of nitrogen atoms and the delocalized π-electron system in the imidazo[1,5-a]pyridine core impart distinct chemical and physical properties. This has made it a valuable building block in the design and synthesis of novel compounds with diverse applications.

Structural Classification and Nomenclature within Fused Pyridine (B92270) Heterocycles

Imidazo[1,5-a]pyridines belong to the larger family of imidazopyridines, which are classified based on the fusion points of the imidazole (B134444) and pyridine rings. nih.gov The nomenclature specifies the bonding between the two rings, distinguishing it from isomers like imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridines. nih.gov

Comparison with Related Nitrogen-Containing Heterocycles

The electronic and structural properties of imidazo[1,5-a]pyridines are often compared to other prominent nitrogen-containing heterocycles.

HeterocycleKey Structural FeaturesCommon Applications
Imidazo[1,5-a]pyridine Fused imidazole and pyridine rings with a bridgehead nitrogen.Medicinal chemistry, materials science. ukzn.ac.za
Indole Fused benzene (B151609) and pyrrole (B145914) rings.Pharmaceuticals, natural products.
Azaindole Indole with one or more carbon atoms in the benzene ring replaced by nitrogen.Medicinal chemistry.
Imidazo[1,2-a]pyridine (B132010) Isomeric form of imidazo[1,5-a]pyridine with a different ring fusion.Pharmaceuticals, fluorescent probes. researchgate.netnih.gov

Prevalence in Natural Products and Alkaloids

The imidazo[1,5-a]pyridine core is found in some natural products, a notable example being Cribrostatin 6. beilstein-journals.org This marine alkaloid, isolated from a marine sponge, exhibits potent antimicrobial and antineoplastic activities, highlighting the biological significance of this scaffold. organic-chemistry.orgnih.gov

Research Potential and Current Landscape of Imidazo[1,5-a]pyridine Investigations

The versatile nature of the imidazo[1,5-a]pyridine scaffold continues to drive research interest, with ongoing efforts to explore its full potential.

Historical Context and Evolution of Research Focus

Initial research into imidazo[1,5-a]pyridines focused on their fundamental synthesis and chemical reactivity. Over time, the focus has shifted towards harnessing their unique properties for practical applications, particularly in the development of new therapeutic agents and advanced materials.

Interdisciplinary Relevance

The study of imidazo[1,5-a]pyridine derivatives is highly interdisciplinary, spanning several key areas of scientific research:

Medicinal Chemistry: This scaffold is a "privileged structure" in drug discovery, with derivatives showing potential as anticancer, antimicrobial, and anti-inflammatory agents. beilstein-journals.org

Materials Science: The photophysical properties of certain imidazo[1,5-a]pyridine derivatives make them promising candidates for use in organic light-emitting diodes (OLEDs) and fluorescent sensors. ukzn.ac.za

Organic Synthesis: The development of novel and efficient synthetic routes to functionalized imidazo[1,5-a]pyridines remains an active area of research, enabling the creation of diverse molecular libraries for further investigation. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

3-methylimidazo[1,5-a]pyridin-7-amine

InChI

InChI=1S/C8H9N3/c1-6-10-5-8-4-7(9)2-3-11(6)8/h2-5H,9H2,1H3

InChI Key

DVJMYIRZPKZBSB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2N1C=CC(=C2)N

Origin of Product

United States

Synthetic Methodologies for 3 Methylimidazo 1,5 a Pyridin 7 Amine and Its Analogs

Foundational Cyclization Strategies for the Imidazo[1,5-a]pyridine (B1214698) Core

The construction of the imidazo[1,5-a]pyridine core is central to the synthesis of its derivatives. mdpi.com A multitude of synthetic transformations have been developed to create this fused heterocyclic system from readily available starting materials. rsc.org Key strategies include cyclocondensation, oxidative cyclization, and annulation reactions, which provide versatile pathways to this important scaffold. rsc.orgrsc.org

Cyclocondensation Reactions of 2-(Aminomethyl)pyridines

A predominant and well-established method for synthesizing the imidazo[1,5-a]pyridine core involves the cyclocondensation of 2-(aminomethyl)pyridine derivatives, also known as 2-picolylamines. nih.govbeilstein-journals.org This approach relies on the reaction of the nucleophilic 2-(aminomethyl)pyridine precursor with a suitable electrophilic partner to construct the five-membered imidazole (B134444) ring. nih.gov This strategy has proven to be highly effective, leading to the preparation of over 120,000 distinct imidazo[1,5-a]pyridine compounds. nih.gov

A wide array of electrophilic components can be employed in the cyclocondensation reaction with 2-(aminomethyl)pyridines. nih.gov The choice of electrophile is crucial as it introduces specific substituents onto the newly formed imidazole ring. Commonly used electrophiles include:

Carboxylic Acids nih.gov

Acyl Anhydrides nih.gov

Acyl Chlorides nih.gov

Esters nih.gov

Thioamides nih.gov

Dithionates nih.gov

Thiocarbamates nih.gov

In one specific example, a novel method was developed for the synthesis of imidazo[1,5-a]pyridines through the cyclization of 2-picolylamines with nitroalkanes, which are electrophilically activated by phosphorous acid in a polyphosphoric acid (PPA) medium. nih.gov The reaction conditions for this particular transformation were optimized, as detailed in the table below. researchgate.net

EntryMediumTemperature (°C)Time (h)Yield (%)
1PPA 85% 1 g/mmol 11034
2PPA 85% 1 g/mmol 130313
3PPA 87% 1 g/mmol 130315
4PPA 80%14036
5HPO₃ 100%14050
6PPA 87% 0.5 g/HPO₃ 0.25 g/mmol 110522
7PPA 87% 0.5 g/HPO₃ 0.25 g/mmol 140243
8PPA 87% 0.5 g/HPO₃ 0.5 g/mmol 1401.562
9PPA 87% 0.5 g/HPO₃ 0.5 g/mmol 160277
Optimization of reaction conditions for the cyclization of 2-(aminomethyl)pyridine with nitroethane. researchgate.net

In addition to the aforementioned electrophiles, oxidative cyclocondensations utilizing aldehydes have also been successfully demonstrated for the synthesis of the imidazo[1,5-a]pyridine scaffold. nih.gov This approach offers an alternative pathway to construct the fused imidazole ring system.

The mechanism of cyclocondensation of 2-(aminomethyl)pyridines has been investigated to understand the reaction pathway. beilstein-journals.org In the case of the reaction with electrophilically activated nitroalkanes, a proposed mechanism involves several key steps. beilstein-journals.org

Nucleophilic Attack : The reaction is initiated by the nucleophilic attack of the 2-(aminomethyl)pyridine on the activated nitronate. beilstein-journals.org

Formation of Amidinium Species : This initial attack leads to the formation of an amidinium intermediate. beilstein-journals.org

5-exo-trig Cyclization : The amidinium species is well-suited for a 5-exo-trig cyclization, which involves the masked imine functionality of the pyridine (B92270) ring. This step forms a 2,3-dihydro-1H-imidazo[1,5-a]pyridin-4-ium ion. beilstein-journals.org

Deprotonation and Elimination : Subsequent deprotonation yields a 2,3-dihydroimidazo[1,5-a]pyridine intermediate. The final step involves an elimination reaction to afford the aromatic imidazo[1,5-a]pyridine product. beilstein-journals.org

Cycloisomerization Reactions (e.g., Silver-Mediated Cycloisomerization)

Cycloisomerization reactions represent another effective strategy for the synthesis of imidazo[1,5-a]pyridines. nih.gov Silver-mediated cycloisomerization of N-(prop-2-yn-1-yl)pyridine-2-amines has been developed as a regioselective technique for producing 3-methyl imidazo[1,5-a]pyridines. nih.gov The silver catalyst facilitates the intramolecular cyclization of the alkyne moiety onto the pyridine ring system. nih.gov This type of cascade reaction, combining cycloisomerization with other transformations, has emerged as a powerful tool for constructing diverse heterocyclic structures. nih.gov

ReactantCatalystProduct
EnynamideSilver acetate (B1210297) / Chiral PPYBispirocyclopentene
Example of a Silver/Chiral PPY relay catalytic cycloisomerization/(2 + 3) cycloaddition cascade reaction. nih.gov

One-Pot Annulation Strategies

One-pot annulation strategies have been developed to streamline the synthesis of imidazo[1,5-a]pyridines, offering increased efficiency by combining multiple reaction steps in a single procedure. nih.govmdpi.com A novel one-pot annulation method assisted by magnesium nitride (Mg₃N₂) has been reported. nih.gov This strategy involves a cyclo-condensation reaction of 2-pyridyl ketones with aldehydes or alkyl glyoxylates, providing excellent yields of the desired imidazo[1,5-a]pyridine products. nih.gov Another efficient one-pot method involves the reaction of 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, which simultaneously constructs both C-N and C-S bonds under mild conditions. mdpi.com

Mg3N2-Assisted Cyclo-condensation of 2-Pyridyl Ketones with Aldehydes/Glyoxylates

A novel, one-pot annulation strategy utilizing magnesium nitride (Mg3N2) has been developed for the synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines. This method involves the cyclo-condensation of 2-pyridyl ketones with alkyl glyoxylates or aldehydes. rsc.orgnih.gov Magnesium nitride serves as a convenient in situ source of ammonia (B1221849) in protic solvents, and the resulting magnesium salts may also act as catalysts for the reaction. nih.gov This approach is noted for its efficiency and high yields. rsc.orgnih.gov

The reaction between a 2-pyridyl ketone and an alkyl glyoxylate (B1226380) in a protic solvent, assisted by Mg3N2, leads to the formation of imidazo[1,5-a]pyridine carboxylates. nih.gov These products are synthetically versatile and can be further manipulated into more complex molecules. nih.gov

Table 1: Examples of Mg3N2-Assisted Synthesis of Imidazo[1,5-a]pyridines

2-Pyridyl Ketone Aldehyde/Glyoxylate Product Yield (%)
Phenyl(pyridin-2-yl)methanone Ethyl glyoxylate Ethyl 1-phenylimidazo[1,5-a]pyridine-3-carboxylate 94
(4-Methoxyphenyl)(pyridin-2-yl)methanone Ethyl glyoxylate Ethyl 1-(4-methoxyphenyl)imidazo[1,5-a]pyridine-3-carboxylate 92
(4-Chlorophenyl)(pyridin-2-yl)methanone Ethyl glyoxylate Ethyl 1-(4-chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylate 91
Multicomponent Reaction-Based Approaches (e.g., Ugi-Azide 4CR)

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular scaffolds from simple starting materials in a single step. The Ugi-azide four-component reaction (4CR) is a notable example that has been employed in the synthesis of tetrazole-linked imidazo[1,5-a]pyridines. acs.org This strategy involves the reaction of an aldehyde, an amine, an isocyanide, and an azide (B81097) source. nih.govnih.gov

In a typical sequence for synthesizing 1-tetrazolylimidazo[1,5-a]pyridines, the Ugi-azide reaction is followed by a deprotection step and subsequent N-acylation and cyclization. acs.org For instance, the reaction of pyridine-2-carbaldehyde, tritylamine, benzyl (B1604629) isocyanide, and azidotrimethylsilane (B126382) produces the Ugi-adduct in high yield. Following deprotection under acidic conditions, the intermediate amine can be acylated and cyclized using acetic anhydride (B1165640) to furnish the final 1-tetrazolyl-3-methylimidazo[1,5-a]pyridine. acs.org

Table 2: Substrate Scope for the Synthesis of 1-Tetrazolyl-3-methylimidazo[1,5-a]pyridines

Aldehyde Isocyanide Acylating Agent Product Yield (%)
Pyridine-2-carbaldehyde Benzyl isocyanide Acetic anhydride 1-(1-Benzyl-1H-tetrazol-5-yl)-3-methylimidazo[1,5-a]pyridine 85
Pyridine-2-carbaldehyde Cyclohexyl isocyanide Acetic anhydride 1-(1-Cyclohexyl-1H-tetrazol-5-yl)-3-methylimidazo[1,5-a]pyridine 82
Pyridine-2-carbaldehyde tert-Butyl isocyanide Propionic anhydride 3-Ethyl-1-(1-tert-butyl-1H-tetrazol-5-yl)imidazo[1,5-a]pyridine 78

C-H Amination/Cyclization Strategies

C-H amination/cyclization represents a powerful and atom-economical approach to the synthesis of imidazo[1,5-a]pyridines. These methods often involve the formation of a C-N bond through the direct functionalization of a C-H bond, followed by an intramolecular cyclization. A variety of catalytic systems, including those based on copper and iron, have been reported for this transformation. organic-chemistry.org

A transition-metal-free approach utilizing molecular iodine (I2) has been developed for the synthesis of imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines. rsc.org This oxidative annulation process is mediated by I2 in the presence of a base such as sodium acetate. The reaction proceeds via an sp3 C-H amination and is operationally simple, allowing for the efficient, one-pot synthesis of a range of imidazo[1,5-a]pyridine derivatives. rsc.org

Table 3: Examples of I2-Mediated Synthesis of Imidazo[1,5-a]pyridines

2-Pyridyl Ketone Alkylamine Product Yield (%)
Phenyl(pyridin-2-yl)methanone Benzylamine (B48309) 1,3-Diphenylimidazo[1,5-a]pyridine 85
(4-Methoxyphenyl)(pyridin-2-yl)methanone Benzylamine 3-(4-Methoxyphenyl)-1-phenylimidazo[1,5-a]pyridine 82
Phenyl(pyridin-2-yl)methanone (4-Chlorophenyl)methanamine 3-(4-Chlorophenyl)-1-phenylimidazo[1,5-a]pyridine 80

Decarboxylative Cyclic Annulation of Amines or Alpha-Amino Acids

Decarboxylative cyclization offers a strategic route to imidazo[1,5-a]pyridines, utilizing readily available α-amino acids as starting materials. organic-chemistry.org A copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines has been shown to produce 1,3-disubstituted imidazo[1,5-a]pyridines in excellent yields. organic-chemistry.org

This method is advantageous due to the natural abundance, stability, and low cost of α-amino acids. The reaction is typically performed using Cu(OTf)2 as the catalyst, molecular iodine as a co-catalyst, and an oxidant such as di-tert-butyl peroxide (DTBP) in a suitable solvent like toluene (B28343) at elevated temperatures. organic-chemistry.org The reaction demonstrates broad substrate compatibility with various α-amino acids. organic-chemistry.org

Table 4: Decarboxylative Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines

2-Benzoylpyridine α-Amino Acid Product Yield (%)
2-Benzoylpyridine L-Alanine 3-Methyl-1-phenylimidazo[1,5-a]pyridine 88
2-Benzoylpyridine L-Valine 3-Isopropyl-1-phenylimidazo[1,5-a]pyridine 85
2-(4-Methoxybenzoyl)pyridine L-Alanine 1-(4-Methoxyphenyl)-3-methylimidazo[1,5-a]pyridine 92

Specific Synthesis of 3-Methylimidazo[1,5-a]pyridine (B1621335) Precursors

Reaction of Nitroethane with 2-Picolylamine in Polyphosphoric Acid

A direct and efficient method for the synthesis of 3-methylimidazo[1,5-a]pyridine involves the cyclization of 2-picolylamine (2-(aminomethyl)pyridine) with nitroethane in the presence of polyphosphoric acid (PPA) and phosphorous acid. beilstein-journals.orgresearchgate.net This reaction proceeds by the electrophilic activation of nitroethane by the acidic medium, which facilitates the nucleophilic attack by the amine. beilstein-journals.org

The proposed mechanism involves the initial reaction between 2-picolylamine and the activated nitroalkane to form an amidinium intermediate. This intermediate then undergoes a 5-exo-trig cyclization involving the pyridine ring, leading to a dihydroimidazo[1,5-a]pyridine intermediate, which subsequently aromatizes to the final product. beilstein-journals.org

A typical procedure involves heating a mixture of nitroethane, 2-picolylamine, polyphosphoric acid, and phosphorous acid. beilstein-journals.org For example, reacting 2.00 mmol of nitroethane with 1.00 mmol of 2-picolylamine in the presence of 500 mg of 87% polyphosphoric acid and 500 mg of phosphorous acid at 160 °C for 2 hours yields 3-methylimidazo[1,5-a]pyridine in 77% yield after workup and purification. beilstein-journals.org

Vilsmeier-Haack Formylation for Aldehyde Intermediates

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.netorganic-chemistry.orgwikipedia.org The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3). wikipedia.org The resulting electrophilic iminium species reacts with the heterocyclic substrate to introduce a formyl group after hydrolysis. wikipedia.org

While the direct Vilsmeier-Haack formylation of 3-methylimidazo[1,5-a]pyridin-7-amine is not explicitly detailed in the provided search results, the reaction is broadly applicable to electron-rich heterocycles. For related imidazo[1,2-a]pyridine (B132010) systems, Cu-catalyzed C3-formylation using DMSO as the formylating agent has been reported. rsc.org Generally, the Vilsmeier-Haack reaction provides a valuable tool for introducing aldehyde functionalities onto heterocyclic cores, which can then serve as versatile intermediates for further synthetic transformations. The position of formylation on the imidazo[1,5-a]pyridine ring would depend on the relative electron density of the different ring positions.

Ritter-Type Reactions for Imidazo[1,5-a]pyridine Synthesis

The Ritter reaction, a classic method for the synthesis of N-alkyl amides from nitriles and a carbocation source, has been ingeniously adapted for the construction of the imidazo[1,5-a]pyridine core. This approach typically involves the reaction of a suitable pyridine derivative, which can generate a carbocation, with a nitrile.

Recent advancements have demonstrated the use of bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) as an efficient catalyst for this transformation. acs.org In a typical procedure, a pyridinylmethanol derivative is treated with a nitrile in the presence of Bi(OTf)₃ and an acid co-catalyst such as p-toluenesulfonic acid (p-TsOH). The reaction proceeds through the in situ generation of a carbocation from the alcohol, which is then trapped by the nitrile to form a nitrilium ion intermediate. Subsequent intramolecular cyclization onto the pyridine nitrogen and aromatization furnishes the imidazo[1,5-a]pyridine ring system. acs.org

The versatility of this method is highlighted by its tolerance to a range of substituents on both the pyridine and nitrile starting materials, allowing for the synthesis of a diverse library of imidazo[1,5-a]pyridine analogs. acs.org The reaction conditions are generally mild, and the products are often obtained in good to excellent yields.

Table 1: Examples of Imidazo[1,5-a]pyridine Synthesis via Ritter-Type Reaction acs.org

Pyridinylmethanol DerivativeNitrileCatalyst SystemYield (%)
Pyridin-2-ylmethanolAcetonitrile5 mol% Bi(OTf)₃, 5 equiv p-TsOH97
(6-Methylpyridin-2-yl)methanolAcetonitrile5 mol% Bi(OTf)₃, 5 equiv p-TsOH93
Pyridin-2-ylmethanolBenzonitrile5 mol% Bi(OTf)₃, 5 equiv p-TsOH75

Strategies for Introducing the 7-Amino Group and Other Substituents

Once the 3-methylimidazo[1,5-a]pyridine core is established, the introduction of the 7-amino group is a critical step. This is typically achieved by functionalizing a precursor bearing a suitable leaving group at the 7-position, such as a halogen.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing amines onto an aromatic ring. In the context of 3-methylimidazo[1,5-a]pyridine, a 7-halo derivative can react with an amine nucleophile to displace the halide and form the desired 7-amino product. The pyridine-like nitrogen atom in the imidazo[1,5-a]pyridine system activates the ring towards nucleophilic attack, particularly at positions analogous to the ortho and para positions of pyridine.

The reaction is typically carried out by heating the 7-halo-3-methylimidazo[1,5-a]pyridine with an excess of the desired amine, sometimes in the presence of a base to neutralize the hydrogen halide formed during the reaction. The reactivity of the halide follows the general trend for SNAr reactions, with iodide being the most reactive and chloride the least.

While direct examples for this compound are not extensively documented, the principles of SNAr on related heterocyclic systems, such as pyridines and quinazolines, are well-established and provide a strong basis for its application in this context. researchgate.net For instance, the reaction of 2-chloropyridine (B119429) with amines is a common method for the synthesis of 2-aminopyridine (B139424) derivatives. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering mild and efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are particularly valuable for the functionalization of heterocyclic compounds.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound (typically a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. This reaction can be employed to introduce a variety of substituents at the 7-position of the imidazo[1,5-a]pyridine ring, starting from a 7-halo derivative.

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be tailored to the specific substrates. For example, the coupling of various aryl and heteroaryl boronic acids with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one has been successfully achieved using a palladium catalyst system. nih.gov This demonstrates the feasibility of applying Suzuki-Miyaura coupling to functionalize positions analogous to the 7-position in the imidazo[1,5-a]pyridine scaffold.

Table 2: Illustrative Suzuki-Miyaura Coupling on a Related Heterocyclic System nih.gov

Halide SubstrateBoronic AcidCatalyst SystemYield (%)
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onePhenylboronic acidXPhosPdG2/XPhos85
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one4-Methoxyphenylboronic acidXPhosPdG2/XPhos82
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneThiophen-2-ylboronic acidXPhosPdG2/XPhos75

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base. For the synthesis of 7-alkynyl-3-methylimidazo[1,5-a]pyridines, a 7-halo derivative can be coupled with a terminal alkyne.

The resulting alkynyl-substituted imidazo[1,5-a]pyridines can serve as versatile intermediates for further transformations. The reaction conditions are generally mild and tolerate a wide range of functional groups on both the alkyne and the heterocyclic halide. Studies on related systems, such as the Sonogashira coupling of bromocyanofluoro pyridines, demonstrate the utility of this reaction for the alkynylation of nitrogen-containing heterocycles. soton.ac.uk

Table 3: Examples of Sonogashira Coupling on Functionalized Pyridines soton.ac.uk

Halide SubstrateTerminal AlkyneCatalyst SystemYield (%)
6-Bromo-3-fluoro-2-cyanopyridinePhenylacetylenePd(PPh₃)₄, CuI93
6-Bromo-3-fluoro-2-cyanopyridine1-HexynePd(PPh₃)₄, CuI85
6-Bromo-3-fluoro-2-cyanopyridine3-Butyn-1-olPd(PPh₃)₄, CuI90

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. This reaction is arguably the most direct and versatile method for the synthesis of this compound from a corresponding 7-halo precursor.

The reaction typically employs a palladium catalyst with a bulky, electron-rich phosphine (B1218219) ligand, such as those from the Buchwald or Hartwig groups, and a strong base. The choice of ligand and base is critical for the success of the reaction and depends on the nature of both the halide and the amine. The Buchwald-Hartwig amination is known for its broad substrate scope, tolerating a wide variety of amines, including primary and secondary alkyl and aryl amines, as well as ammonia surrogates.

Table 4: General Conditions for Buchwald-Hartwig Amination of Heteroaryl Halides

CatalystLigandBaseSolventTemperature (°C)
Pd₂(dba)₃XPhosNaOtBuToluene80-110
Pd(OAc)₂RuPhosK₂CO₃Dioxane100
Pd-PEPPSINoneK₃PO₄t-Amyl alcohol100

Alkylation Reactions (e.g., C3-Alkylation via Aza-Friedel-Crafts)

Alkylation of the imidazo[1,5-a]pyridine core is a key strategy for introducing structural diversity. While direct C3-alkylation via aza-Friedel-Crafts reactions is well-documented for the isomeric imidazo[1,2-a]pyridine system, methodologies for the imidazo[1,5-a]pyridine scaffold often involve functionalization at the C1 position. dntb.gov.uamdpi.comnih.govresearchgate.net A notable metal-free approach involves the insertion of a methylene (B1212753) group to bridge two imidazo[1,5-a]pyridine molecules at the C1 position. acs.orgnih.gov This reaction proceeds via C(sp2)–H functionalization and can be extended to various alkyl, aryl, and heteroaryl aldehydes, effectively achieving C1-alkylation. acs.orgnih.gov

The reaction typically involves treating a 3-arylimidazo[1,5-a]pyridine with an aldehyde, such as formaldehyde (B43269), which serves as both a solvent and a carbon source. acs.orgnih.gov This method is advantageous for its operational simplicity and avoidance of transition-metal catalysts. acs.orgnih.gov

Table 1: Examples of Methylene Insertion at C1 of Imidazo[1,5-a]pyridines

Imidazo[1,5-a]pyridine ReactantAldehydeProductYield (%)
3-(Pyridin-2-yl)imidazo[1,5-a]pyridineFormaldehydeBis(3-(pyridin-2-yl)imidazo[1,5-a]pyridin-1-yl)methane83
3-(Perfluorophenyl)imidazo[1,5-a]pyridineFormaldehydeBis(3-(perfluorophenyl)imidazo[1,5-a]pyridin-1-yl)methane79
3-(3,5-Dibromophenyl)imidazo[1,5-a]pyridineFormaldehydeBis(3-(3,5-dibromophenyl)imidazo[1,5-a]pyridin-1-yl)methane75

Data sourced from research on C–H functionalization for methylene insertion. nih.gov

Derivatization with Chiral Auxiliary Reagents

The development of asymmetric syntheses for imidazo[1,5-a]pyridines is crucial for accessing enantiomerically pure compounds for pharmaceutical applications. One effective strategy involves a three-component coupling reaction that allows for the incorporation of chiral substituents. organic-chemistry.org This reaction, which combines substituted picolinaldehydes, amines, and formaldehyde, produces imidazo[1,5-a]pyridinium ions under mild conditions. organic-chemistry.org By using a chiral amine as one of the components, chirality can be introduced into the final molecule. This method provides a versatile platform for creating a diverse library of chiral imidazo[1,5-a]pyridine analogs. organic-chemistry.org While the direct use of chiral auxiliaries that are later cleaved is not extensively detailed in recent literature for this specific scaffold, the incorporation of chiral building blocks serves a similar and highly effective purpose.

Functional Group Compatibility and Tolerance in Synthetic Pathways

The utility of a synthetic method is often defined by its compatibility with various functional groups. Research into the synthesis of imidazo[1,5-a]pyridines has shown tolerance for a range of substituents, although limitations exist.

In a regioselective synthesis from enamine intermediates, both electron-withdrawing groups (e.g., bromo, cyano, fluoro) and electron-donating groups are tolerated on the precursor, though yields can be modest. acs.org However, substitution at certain positions (designated R¹ and R⁴ in the study) on the pyridine ring of the enamine precursor can inhibit the desired intramolecular cyclization, leading to side products. acs.org

Copper-catalyzed transannulation reactions have demonstrated good tolerance for both electron-withdrawing and electron-donating groups on the benzylamine reactants. nih.gov This allows for the synthesis of a wide array of 1,3-diarylated imidazo[1,5-a]pyridines. Similarly, methods involving the cyclization of 2-(aminomethyl)quinolines with electrophilic nitroalkanes proceed effectively with various substituents on the quinoline (B57606) ring. beilstein-journals.org

Table 2: Functional Group Tolerance in Imidazo[1,5-a]pyridine Synthesis

Synthetic MethodTolerated GroupsInhibiting Factors/Notes
Regioselective cyclization of enaminesBromo, Cyano, Fluoro, Methoxy, MethylSubstitution at specific positions (R¹, R⁴) prevents cyclization. acs.org
Copper-catalyzed transannulationElectron-donating and electron-withdrawing groups on benzylamine.The presence of electron-donating groups on N-heteroaryls gave better yields. nih.gov
Cyclocondensation with nitroalkanesVarious substituents on 2-(aminomethyl)quinolines.Reactions with α-nitrotoluene proceeded sluggishly with low yield. beilstein-journals.org
Ritter-type reactionElectron-donating and electron-withdrawing groups on the pyridine ring.Excellent yields were obtained across a range of substituents. acs.org

Reaction Mechanisms and Regioselectivity in Synthesis

Understanding the reaction mechanisms is fundamental to controlling the regioselectivity and efficiency of the synthesis of imidazo[1,5-a]pyridines.

Intermediate Formation (e.g., Benzylic Carbocations, Iminium Ions, Nitrilium Ions)

The synthesis of the imidazo[1,5-a]pyridine scaffold can proceed through several distinct types of reactive intermediates:

Amidinium and Iminium Ions : One pathway involves the reaction of 2-(aminomethyl)pyridine with a nitroalkane that has been electrophilically activated by polyphosphoric acid (PPA). The initial nucleophilic attack of the amine forms an amidinium species. beilstein-journals.org This intermediate is primed for a subsequent cyclization step involving the pyridine ring's imine moiety, which leads to a dihydro-imidazo[1,5-a]pyridin-4-ium ion. beilstein-journals.org

Benzylic Carbocations : A Ritter-type reaction has been developed utilizing a combination of Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and para-toluenesulfonic acid (p-TsOH). This catalytic system facilitates the formation of a benzylic carbocation from a benzylic alcohol precursor. acs.org This carbocation is then trapped by a nitrile, leading to the imidazo[1,5-a]pyridine ring system. acs.org

Radical Intermediates : In copper-catalyzed transannulation reactions, a radical mechanism is proposed. nih.gov An initial Cu(I) species is oxidized by aerial oxygen to a Cu(II) superoxo radical intermediate. This is followed by an intramolecular hydrogen abstraction from an sp³ carbon, ultimately leading to the cyclized product and regeneration of the Cu(I) catalyst. nih.gov

Cyclization and Rearomatization Processes

The key step in forming the bicyclic structure is an intramolecular cyclization. The regioselectivity of this step dictates the final product.

In the PPA-mediated synthesis from nitroalkanes, the amidinium intermediate undergoes a 5-exo-trig cyclization. beilstein-journals.org This is a favored pathway according to Baldwin's rules. Following cyclization, the resulting 2,3-dihydroimidazo[1,5-a]pyridine intermediate undergoes an elimination step (losing O-phosphorylated hydroxylamine) to achieve rearomatization and form the stable imidazo[1,5-a]pyridine product. beilstein-journals.org

Another common method involves the cyclization of N-[(pyridin-2-yl)methyl]arylamides. This transformation is typically induced by a dehydrating agent like phosphorus oxychloride (POCl₃) under reflux conditions, which drives the cyclization and subsequent aromatization. nih.gov

Influence of Catalysts and Reagents on Reaction Pathways

The choice of catalyst and reagents is critical in directing the reaction toward the desired imidazo[1,5-a]pyridine product and maximizing yield.

Acid Catalysts : Strong acids and Lewis acids play a pivotal role. Polyphosphoric acid (PPA) is used not just as a solvent but as a reagent to electrophilically activate nitroalkanes, enabling their reaction with aminomethylpyridines. beilstein-journals.org A combination of Bi(OTf)₃ and p-TsOH is specifically used to generate benzylic carbocation intermediates for Ritter-type reactions. acs.org In denitrogenative transannulation reactions, BF₃·Et₂O serves as an effective catalyst. organic-chemistry.org

Metal Catalysts : Transition metals are widely employed. Copper(I) and Copper(II) catalysts are effective in transannulation and oxidative cyclization reactions, often using oxygen from the air as a green oxidant. organic-chemistry.orgnih.gov Iron catalysts have also been used for efficient C-H amination to construct the imidazole-fused ring system. organic-chemistry.org

Dehydrating/Cyclizing Agents : Reagents like phosphorus oxychloride (POCl₃) are essential in classical cyclocondensation routes, such as the conversion of N-2-pyridylmethyl amides into the final heterocyclic product by promoting dehydration and ring closure. nih.govlew.ro

Table 3: Role of Catalysts and Reagents in Imidazo[1,5-a]pyridine Synthesis

Catalyst/ReagentReaction TypeRole
Polyphosphoric Acid (PPA)CyclocondensationElectrophilic activation of nitroalkanes. beilstein-journals.org
Bi(OTf)₃ / p-TsOHRitter-type ReactionGeneration of benzylic carbocation intermediate. acs.org
Copper(I) / O₂TransannulationCatalyzes Csp³-H amination with aerial oxidation. organic-chemistry.orgnih.gov
BF₃·Et₂ODenitrogenative TransannulationLewis acid catalyst for reaction of pyridotriazoles with nitriles. organic-chemistry.org
Phosphorus Oxychloride (POCl₃)CyclocondensationDehydrating agent to promote cyclization of amides. nih.govlew.ro
Iron CatalystsC-H AminationCatalyzes C-H amination with water as the only byproduct. organic-chemistry.org

Derivatization and Functionalization of 3 Methylimidazo 1,5 a Pyridin 7 Amine and Imidazo 1,5 a Pyridine Scaffold

Strategies for Structural Modification and Diversification

The strategic modification of the imidazo[1,5-a]pyridine (B1214698) scaffold is essential for developing novel compounds with tailored properties. A variety of synthetic methodologies have been developed to introduce diverse functional groups and molecular fragments onto this heterocyclic system. These strategies often involve C-H functionalization, cyclocondensation, cycloaddition, and oxidative cyclization reactions to access a wide range of derivatives. acs.orgrsc.orgmdpi.com

Introduction of Aromatic and Heterocyclic Moieties (e.g., Pyrimidine (B1678525), Thiazole (B1198619), Pyrazole, Tetrazole)

The incorporation of additional aromatic and heterocyclic rings onto the imidazo[1,5-a]pyridine core can significantly influence its electronic properties, steric profile, and potential for intermolecular interactions.

Pyrimidine and Pyrazole Moieties: The synthesis of pyrazolo[1,5-a]pyridines can be achieved through reagent-controlled cleavage of the C-N or C-C bond of 2-pyridylazirines, offering a divergent route to these fused systems. nih.govorganic-chemistry.org While direct coupling of a pre-formed pyrimidine ring to the imidazo[1,5-a]pyridine scaffold is not extensively documented, the construction of fused pyrimidine rings, such as imidazo[1,2-a]pyrimidines, is a well-established strategy. researchgate.net These methods often involve the reaction of aminopyridines with various reagents. For instance, the synthesis of imidazo[1,2-a]pyridine-based pyran bis-heterocycles has been reported, showcasing the versatility of this scaffold in creating complex hybrid molecules. nih.gov

Thiazole Moieties: The introduction of a thiazole group can be accomplished through various synthetic routes, often involving the construction of the thiazole ring from a suitable precursor attached to the primary scaffold. While specific examples for the imidazo[1,5-a]pyridine system are limited, methodologies applied to the isomeric imidazo[1,2-a]pyridine (B132010) scaffold, such as the reaction of a 3-amino-imidazo[1,2-a]pyridine derivative with isothiocyanates followed by cyclization, could potentially be adapted.

Tetrazole Moieties: Tetrazole rings are often used as bioisosteres for carboxylic acids. The synthesis of tetrazolo[1,5-a]pyridines can be achieved from 2-halopyridines via reaction with an azide (B81097) source. nih.gov This transformation provides a direct route to the fused tetrazole system.

Heterocyclic MoietySynthetic StrategyScaffoldReference
PyrazoleReagent-controlled cleavage of 2-pyridylazirinesImidazo[1,5-a]pyridine nih.govorganic-chemistry.org
Pyrimidine (fused)Reaction of aminopyridines with various reagentsImidazo[1,2-a]pyridine researchgate.net
Tetrazole (fused)Reaction of 2-halopyridines with an azide sourceTetrazolo[1,5-a]pyridine nih.gov

Acyl- and Sulfonamide Substitutions

The introduction of acyl and sulfonamide groups can significantly alter the electronic and lipophilic character of the imidazo[1,5-a]pyridine scaffold, which is a common strategy in drug design.

Acylation: Friedel-Crafts acylation of imidazo[1,2-a]pyridines is a known method for introducing acyl groups, typically at the C3 position. researchgate.net Similar reactivity could be anticipated for the imidazo[1,5-a]pyridine system, although the regioselectivity might differ.

Sulfonylation and Sulfonamidation: The direct C-H sulfonylation of imidazo[1,2-a]pyridines has been reported, providing a route to sulfonylated derivatives. bio-conferences.org Furthermore, the synthesis of imidazo[1,2-a]pyridine mesoionic compounds incorporating a sulfonamide moiety has been described, highlighting the feasibility of introducing this functional group. nih.gov The regioselective sulfonamidation of imidazo[1,2-a]pyridines has also been achieved. researchgate.net These methodologies could serve as a basis for developing synthetic routes to sulfonamide derivatives of imidazo[1,5-a]pyridines.

Formation of Hybrid Compounds (e.g., with Indene-1,3(2H)-dione)

The creation of hybrid molecules by combining the imidazo[1,5-a]pyridine scaffold with other pharmacologically relevant moieties is a promising strategy for discovering new bioactive compounds. While there is a lack of specific reports on imidazo[1,5-a]pyridine-indene-1,3(2H)-dione hybrids, the synthesis of imidazo[1,2-a]pyridine-chalcone conjugates has been documented. researchgate.net Additionally, the synthesis of novel imidazo[1,2-a]pyridine hybrids through the combination with various amines, anilines, and acid hydrazides has been explored. chemmethod.com These approaches demonstrate the potential for creating diverse hybrid structures based on the imidazopyridine core.

Steric and Electronic Effects of Substituents on Reactivity

The reactivity and regioselectivity of functionalization reactions on the imidazo[1,5-a]pyridine ring are significantly influenced by the steric and electronic properties of existing substituents.

Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the aromatic rings of imidazo[1,5-a]pyridines can affect the efficiency of C-H functionalization reactions. acs.org For instance, in the formation of bis(3-arylimidazo[1,5-a]pyridin-1-yl)methanes, the reaction was not significantly affected by the electronic nature of the substituents on the 3-aryl group. acs.org However, in other reactions, electron-withdrawing substituents on the 3-position of the imidazo[1,5-a]pyridine ring have been shown to accelerate reactions, such as in the case of imidazo[1,5-a]pyrid-3-ylidene-catalyzed oxidative esterification of aldehydes. researchgate.net The modification of substituent groups on the imidazo[1,5-a]pyridine core has also been used to tune the absorption and emission properties of luminescent compounds, with different substituents causing noticeable shifts in the spectra. mdpi.com

Steric Effects: The steric hindrance posed by substituents can direct the position of further functionalization. For example, in a study on the cyclization of 2-(aminomethyl)pyridines with nitroalkanes to form imidazo[1,5-a]pyridines, the reaction was found to be sensitive to steric factors. beilstein-journals.org

Position-Specific Functionalization

The ability to selectively functionalize specific positions of the imidazo[1,5-a]pyridine scaffold is crucial for structure-activity relationship studies and the optimization of molecular properties.

C3-Functionalization

The C3 position of the imidazo[1,2-a]pyridine ring is known to be nucleophilic and susceptible to electrophilic attack. researchgate.netexlibrisgroup.com This reactivity has been exploited for a variety of C3-functionalization reactions, including alkylation, arylation, and carbonylation. exlibrisgroup.com

For the imidazo[1,5-a]pyridine scaffold, the situation is more complex, especially when a substituent is already present at the C3 position. The synthesis of 3-methylimidazo[1,5-a]pyridine (B1621335) has been achieved through the cyclization of 2-picolylamine with nitroethane. beilstein-journals.org However, further direct functionalization at the C3 position of a 3-substituted imidazo[1,5-a]pyridine is challenging. Instead, C-H functionalization often occurs at the C1 position. For example, the reaction of 3-phenylimidazo[1,5-a]pyridine (B186794) with formaldehyde (B43269) results in the formation of bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane, indicating that the C1 position is more reactive towards electrophilic substitution in this case. acs.org This suggests that for a C3-methylated imidazo[1,5-a]pyridine, functionalization at other positions, such as C1 or on the pyridine (B92270) ring, would be more likely than further substitution at C3.

Reaction TypeReactantsProductScaffoldReference
C1-Methylenation3-Phenylimidazo[1,5-a]pyridine, Formaldehydebis(3-Phenylimidazo[1,5-a]pyridin-1-yl)methaneImidazo[1,5-a]pyridine acs.org
C3-AlkylationImidazo[1,2-a]pyridines, Aldehydes, AminesC3-Alkylated imidazo[1,2-a]pyridinesImidazo[1,2-a]pyridine nih.gov
C3-FormylationImidazo[1,2-a]pyridines, TMEDAC3-Formylated imidazo[1,2-a]pyridinesImidazo[1,2-a]pyridine nih.gov
C3-SulfonamidationImidazo[1,2-a]pyridines, SulfonamidesC3-Sulfonamidated imidazo[1,2-a]pyridinesImidazo[1,2-a]pyridine researchgate.net

C5 and C7 Substitution

Functionalization of the pyridine ring within the imidazo[1,5-a]pyridine scaffold, specifically at the C5 and C7 positions, allows for significant modulation of the molecule's properties. These positions are less electronically activated than the C1 and C3 positions on the imidazole (B134444) ring, often requiring specific catalytic systems for efficient substitution.

Recent research has demonstrated the feasibility of direct C-H functionalization on the pyridine moiety. For instance, a thioether-assisted, copper-catalyzed C5–H arylation of imidazo[1,5-a]pyridines has been developed, showcasing a method for introducing aryl groups at this specific position. nih.gov While direct C7 functionalization methods are less commonly reported for the imidazo[1,5-a]pyridine core, strategies applied to the analogous imidazo[1,2-a]pyridine system can provide insights. In that series, functionalization at C7 has been achieved, suggesting that similar methodologies could be adapted. nih.gov

The synthesis of derivatives with substituents on the pyridine ring, such as chloro and trifluoromethyl groups, has been successfully achieved, indicating that the ring is accessible to modification. researchgate.netlew.ro For 3-Methylimidazo[1,5-a]pyridin-7-amine, the existing amino group at the C7 position serves as a key functional handle. It can be utilized for further derivatization through reactions typical for aromatic amines, such as acylation, alkylation, or participation in cross-coupling reactions to introduce a wide variety of substituents and build more complex molecular architectures.

Table 1: Examples of C5 and C7 Substituted Imidazo[1,5-a]pyridine Analogs
Compound NameSubstitution PositionSubstituentSynthetic Method Highlight
Aryl-substituted imidazo[1,5-a]pyridineC5Aryl groupThioether-assisted Cu-catalyzed C-H arylation nih.gov
8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-oneC6, C8 (analagous to C5/C7)-CF3, -ClCyclization from (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine researchgate.net
8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thioneC6, C8 (analagous to C5/C7)-CF3, -ClReaction of aminomethylpyridine intermediate with thiophosgene (B130339) researchgate.netlew.ro

Modulation of Optoelectronic Properties through Conjugation

The imidazo[1,5-a]pyridine scaffold is known for its luminescent properties, which can be precisely tuned by extending the π-conjugated system. nih.govmdpi.com Introducing aromatic or unsaturated groups at various positions on the heterocyclic core can significantly alter the absorption and emission wavelengths, fluorescence quantum yields, and Stokes shifts. mdpi.commdpi.com

The modification of the π-system allows for the systematic tuning of photophysical behavior. mdpi.com For example, designing donor-π-acceptor (D–π–A) fluorophores using the imidazo[1,5-a]pyridine ring as a component can lead to materials with excellent intramolecular charge transfer (ICT) characteristics. rsc.orgrsc.org In such systems, the imidazo[1,5-a]pyridine moiety can act as an electron-rich donor, and when connected through a π-linker (like a phenyl or fluorene (B118485) group) to an electron-accepting unit (like benzimidazole), it results in fluorophores with strong, tunable emissions. rsc.orgresearchgate.net

Research has shown that extending conjugation generally leads to a bathochromic (red) shift in both absorption and emission spectra. ijrpr.com Conversely, reducing conjugation can cause a hypsochromic (blue) shift. mdpi.com The strategic placement of substituents that extend the π-electron delocalization can enhance fluorescence intensity and quantum yield. ijrpr.com For instance, the introduction of a phenyl ring can extend conjugation and increase ICT. rsc.org The coordination of the imidazo[1,5-a]pyridine core with metal ions, such as Zn(II), can also induce conformational changes and enhance molecular rigidity, leading to improved quantum yields and significant blue shifts in emission. mdpi.com This tunability makes these compounds promising for applications in optoelectronics, including organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.netrsc.org

Table 2: Photophysical Properties of Conjugated Imidazo[1,5-a]pyridine Derivatives
Derivative TypeKey Structural FeatureObserved Photophysical EffectPotential Application
D–π–A Fluorophores (e.g., BPy-FL)Imidazo[1,5-a]pyridine (donor) linked to Benzimidazole (acceptor) via a fluorene π-spacer. rsc.orgrsc.orgStrong greenish-yellow emission, large Stokes' shift, high quantum yield. researchgate.netWhite LEDs, Acidochromism rsc.org
Bis-imidazo[1,5-a]pyridine systemsTwo imidazo[1,5-a]pyridine units linked by an aromatic spacer. mdpi.comReduced conjugation compared to fully aromatic linkers leads to blue-shifted absorption. mdpi.comMultichromophoric materials mdpi.com
Zn(II) ComplexesCoordination of imidazo[1,5-a]pyridine ligand to a Zn(II) center. mdpi.comEnhanced quantum yields (up to 37%) and significant blue shifts in emission. mdpi.comLuminophores for sensing and bioimaging mdpi.com

Scalability and Efficiency of Derivatization Methods

The development of scalable and efficient synthetic methods is crucial for the practical application of this compound derivatives. Modern organic synthesis has focused on creating protocols that are high-yielding, operationally simple, and amenable to large-scale production. researchgate.netrsc.org

One-pot multi-component reactions are particularly efficient, allowing for the construction of the imidazo[1,5-a]pyridine core from simple, readily available starting materials in a single step. organic-chemistry.orgmdpi.com For example, an efficient three-component coupling of substituted picolinaldehydes, amines, and formaldehyde produces imidazo[1,5-a]pyridinium ions in high yields under mild conditions. organic-chemistry.org Similarly, methods involving the cyclization of 2-picolylamines with electrophilically activated nitroalkanes have been developed, though they may require harsher conditions. beilstein-journals.org

Transition-metal-free approaches have also gained traction. An iodine-mediated oxidative annulation of 2-pyridyl ketones and alkylamines provides an operationally simple route to imidazo[1,5-a]pyridine derivatives that can be conveniently carried out on a gram scale. rsc.org Copper-catalyzed reactions are also prominent, enabling tandem processes that form multiple bonds in a single operation with high efficiency. organic-chemistry.org These methods often use environmentally friendly oxidants like molecular oxygen. organic-chemistry.org The synthesis of key intermediates on a 100-gram scale has been reported, demonstrating the potential for industrial-level production of functionalized imidazo[1,5-a]pyridines. researchgate.netlew.ro The continuous improvement of these synthetic strategies, focusing on atom economy, reduced reaction times, and mild conditions, is essential for the broader utility of this important class of compounds. rsc.org

Table 3: Comparison of Efficient Synthetic Methods for Imidazo[1,5-a]pyridines
MethodKey Reagents/CatalystAdvantagesReference
Transition-Metal-Free C–H AminationMolecular iodine (I2), NaOAcOperationally simple, gram-scale capability, avoids transition metals. rsc.org
Three-Component CouplingPicolinaldehydes, amines, formaldehydeHigh yields, mild conditions, one-pot synthesis. organic-chemistry.org
Copper(I)-Catalyzed TransannulationCu(I) catalyst, O2 as oxidantRapid and concise access to multifunctional derivatives. organic-chemistry.org
Iodine-Mediated One-Pot SynthesisIodine, 2-aminomethylpyridines, benzaldehydesMild reaction conditions, high atom utilization, readily available starting materials. mdpi.com

Structure Activity Relationship Sar Studies of Imidazo 1,5 a Pyridine Derivatives

General Principles of SAR in Imidazopyridines

The imidazo[1,5-a]pyridine (B1214698) core is a fused heterocyclic system whose substitution pattern can be strategically modified to tune both electronic and steric properties. These characteristics make it a valuable framework for designing molecules that can interact with various biological targets. The versatility of its chemical structure allows for a wide range of applications, from pharmaceuticals to materials science.

The nature and position of substituents on the imidazo[1,5-a]pyridine ring are critical in determining the compound's biological efficacy and target specificity. Research on imidazo[1,5-a]pyridine-based chalcones as potential cytotoxic agents has demonstrated the importance of substitutions on a phenyl ring attached to the core structure.

For instance, in a series of chalcone (B49325) derivatives tested against the MDA-MB-231 human triple-negative breast cancer cell line, the presence and position of chloro groups on a phenyl ring at the 3-position of the imidazo[1,5-a]pyridine scaffold significantly influenced activity. A compound featuring a 3,4-dichlorophenyl group was found to be the most active in this series. In contrast, substitutions with methoxy, fluoro, and trifluoromethyl groups did not play a significant role in cytotoxicity. This highlights that specific electron-withdrawing groups at particular positions can be crucial for enhancing a desired biological effect.

The imidazo[1,5-a]pyridine ring offers several positions for chemical modification, allowing for the fine-tuning of its properties. The substitution pattern can be altered to adjust electronic and steric characteristics, which is a key strategy in medicinal chemistry. Studies on luminescent Zn(II) complexes have shown that substitutions at position 1, such as replacing a phenyl with a pyridine (B92270) group, can have a clear impact on the molecule's absorption and emission bands, which is crucial for applications in imaging and sensing.

In the context of therapeutic agents, a focused SAR study on derivatives designed as 5-HT4 receptor partial agonists for treating cognitive disorders associated with Alzheimer's disease led to the discovery of a potent and selective lead compound. This optimization process involved modifying the imidazo[1,5-a]pyridine scaffold to improve ADME (absorption, distribution, metabolism, and excretion) properties and efficacy, underscoring the ring's adaptability for targeted drug design.

Detailed information regarding the specific role of core acidic hydrogens in the ligand-target interactions of imidazo[1,5-a]pyridine derivatives is not extensively covered in the available research. However, in the broader class of imidazopyridines, intramolecular hydrogen bonding has been identified as a key motif for antimalarial activity, suggesting that hydrogen bond donors and acceptors are critical for biological interactions in related scaffolds.

SAR Focused on Biological Interactions (General for Imidazopyridines)

The imidazo[1,5-a]pyridine nucleus is a key structural component in many compounds with potential therapeutic applications, including anticancer and neuroprotective agents.

Systematic structural modifications are key to correlating specific features with biological outcomes. In the development of 5-HT4 receptor partial agonists, a focused SAR campaign successfully identified a lead compound with desirable properties for treating cognitive disorders. This indicates a clear relationship between the specific substitution patterns on the imidazo[1,5-a]pyridine core and the desired pharmacological activity and selectivity.

Similarly, in the design of donor-π-acceptor push-pull fluorophores, the combination of a 1,3-diphenylimidazo[1,5-a]pyridine donor with a benzilimidazole acceptor resulted in molecules with excellent intramolecular charge transfer (ICT) properties, making them suitable for applications in white light-emitting diodes and as pH sensors. This demonstrates how the electronic properties of substituents can be tailored to achieve specific photophysical behaviors.

In vitro studies are crucial for elucidating the SAR of new chemical entities. The evaluation of imidazo[1,5-a]pyridine-based chalcones against various cancer cell lines has provided valuable data on their cytotoxic potential. SAR studies revealed that chloro-substitution on the phenyl ring plays a vital role in the biological activity when compared to methoxy, fluoro, and trifluoromethyl groups.

The table below summarizes the cytotoxic activity of selected imidazo[1,5-a]pyridine-chalcone conjugates against the MDA-MB-231 (human triple-negative breast cancer) cell line. The variation in activity with different substituents on the phenyl rings illustrates clear SAR trends.

CompoundR1 Group (at position 3)R2 Group (on chalcone)IC50 (µM) on MDA-MB-231 Cells
7bPhenyl3,4,5-trimethoxyphenyl12.3 ± 0.93
7n4-chlorophenyl3,4,5-trimethoxyphenyl4.23 ± 0.25
7o4-chlorophenyl3,4-dichlorophenyl3.26 ± 0.56

SAR in Catalysis and Material Science Applications

The imidazo[1,5-a]pyridine scaffold is a versatile platform in the design of functional molecules for catalysis and material science. The electronic properties and steric environment of this heterocyclic system can be finely tuned through the introduction of various substituents, leading to significant variations in performance. This is particularly evident in the field of catalysis, where imidazo[1,5-a]pyridine derivatives have emerged as highly effective N-heterocyclic carbene (NHC) ligands.

Influence of Substituents on Catalytic Efficiency (e.g., NHC Ligands)

N-heterocyclic carbenes are a class of persistent carbenes that are widely used as ligands in transition metal catalysis, owing to their strong σ-donating properties and the ability to form stable metal complexes. Imidazo[1,5-a]pyridin-3-ylidenes represent a unique class of NHC ligands where the bicyclic framework allows for systematic modification of substituents, thereby influencing the catalytic activity, selectivity, and stability of the corresponding metal complexes. nih.govacs.orgrsc.org

The catalytic efficiency of metal complexes bearing imidazo[1,5-a]pyridine-based NHC ligands is profoundly influenced by the nature and position of substituents on the heterocyclic core. Key positions for substitution that dictate the structure-activity relationship (SAR) are the N2-wingtip and the C5-position of the pyridine ring. The interplay between the steric and electronic effects of substituents at these positions is a critical factor in optimizing catalyst performance for specific chemical transformations.

Steric Effects:

A crucial concept that has emerged from studies on imidazo[1,5-a]pyridine NHC ligands is "steric matching". This refers to the synergistic steric influence of the substituent at the C5-position and the N2-aryl wingtip of the NHC ligand. nih.govrsc.org The combination of a fixed substituent at C5 and a flexible N2-wingtip creates a unique and tunable steric environment around the metal center. This steric encumbrance is vital for promoting challenging catalytic steps, such as reductive elimination in cross-coupling reactions.

For instance, in palladium-catalyzed cross-coupling reactions, the strategic matching of a bulky C5-aryl group with a sterically demanding N2-wingtip, such as a 2,6-diisopropylphenyl (Dipp) group, has been shown to create highly active and stable catalysts. nih.govrsc.org The resulting L-shaped ligand architecture provides an unsymmetrical steric pocket that is crucial for catalytic activity. The ligand ImPyMesDipp, which features a mesityl group at the C5-position and a Dipp group at the N2-position, was identified as a highly reactive ligand for the challenging palladium-catalyzed cross-coupling of nitroarenes. nih.govrsc.org

In the realm of asymmetric catalysis, the steric properties of substituents play a pivotal role in achieving high enantioselectivity. Chiral imidazo[1,5-a]pyridine-oxazoline ligands have been successfully employed in the rhodium-catalyzed enantioselective hydrosilylation of ketones. acs.org Studies have revealed that the steric bulk of the substituent on the chiral oxazoline (B21484) ring, as well as the N-aryl wingtip of the NHC, has a dramatic effect on the enantioselectivity of the reaction. acs.org For example, modifying the N-substituent from a mesityl group to the more sterically hindered diisopropylphenyl (Dipp) group can lead to improved enantioselectivity. acs.org Conversely, either decreasing or increasing the steric hindrance on the oxazoline unit can lead to a reduction in enantioselectivity, highlighting the need for a precise steric balance. acs.org

Electronic Effects:

The electronic properties of the imidazo[1,5-a]pyridine NHC ligand, which are modulated by substituents, also have a significant impact on catalytic efficiency. The introduction of electron-donating or electron-withdrawing groups can alter the σ-donating and π-accepting characteristics of the NHC ligand. Imidazo[1,5-a]pyridin-3-ylidenes have been shown to exhibit strong π-accepting character, a property that can be tuned by substituents. This π-accepting ability is attributed to a hybrid accepting orbital formed from the vacant p-orbital of the carbene and a π* orbital of the pyridine ring.

Computational studies have been instrumental in elucidating the electronic characteristics of this class of ligands. nih.gov These studies, in conjunction with experimental data, allow for a rational design of ligands with tailored electronic properties for specific catalytic applications. For example, in reactions where oxidative addition is the rate-determining step, a more electron-rich NHC ligand may be desirable to facilitate this process. Conversely, for reactions where reductive elimination is challenging, a more π-accepting ligand might be beneficial.

The following interactive table summarizes the influence of different substituents on the catalytic efficiency of imidazo[1,5-a]pyridine-based NHC ligands in selected reactions, based on findings from the literature.

Ligand/CatalystSubstituentsReactionKey Findings
Pd-ImPyMesDippC5-Mesityl, N2-DippCross-coupling of nitroarenesHigh reactivity due to steric matching of bulky substituents. nih.govrsc.org
Rh-Imidazo[1,5-a]pyridine-oxazolineN-Dipp, Oxazoline-iPrEnantioselective hydrosilylation of ketonesHigh enantioselectivity (e.g., up to 93% ee) achieved through optimized steric bulk on both the N-wingtip and the chiral auxiliary. acs.org
Rh-Imidazo[1,5-a]pyridine-oxazolineN-Mesityl, Oxazoline-iPrEnantioselective hydrosilylation of ketonesLower enantioselectivity compared to the N-Dipp analogue, highlighting the importance of the N-aryl substituent's steric profile. acs.org
Ni-py-ImPyC5-pyridyl, various N-arylAcrylate synthesis from ethylene (B1197577) and CO2The presence of the chelating pyridine group at the C5 position is crucial for catalytic activity. mdpi.com

While no specific structure-activity relationship studies focusing on 3-Methylimidazo[1,5-a]pyridin-7-amine as an NHC ligand in catalysis have been reported in the reviewed literature, general principles of SAR for the imidazo[1,5-a]pyridine scaffold can be extrapolated. A methyl group at the C3-position, adjacent to the carbene center, would introduce steric bulk that could influence the coordination geometry and stability of the metal complex. The 7-amino group, being on the pyridine ring and relatively remote from the carbene center, would primarily exert an electronic effect. As an electron-donating group, it would increase the electron density of the heterocyclic system, potentially enhancing the σ-donating capacity of the NHC ligand. This could, in turn, influence the catalytic activity in various reactions. However, without experimental data, these remain informed hypotheses.

Mechanisms of Biological Action and Interaction of Imidazo 1,5 a Pyridine Derivatives

Molecular Basis of Biological Activity (General for Imidazopyridines)

Compounds featuring the imidazopyridine core display a remarkable array of biological properties, including antifungal, antiviral, anticancer, anti-inflammatory, and hypnotic activities. researchgate.net The versatility of the imidazo[1,5-a]pyridine (B1214698) nucleus, in particular, has been leveraged to develop compounds that can act as agonists or antagonists for various receptors and inhibitors for numerous enzymes. researchgate.net The foundation of this broad bioactivity lies in the molecule's structural and electronic properties, which allow it to bind to and modulate the function of biological macromolecules. Its compact, rigid structure provides a stable framework for the precise spatial arrangement of functional groups that engage with target proteins.

The biological effect of any drug molecule, including imidazo[1,5-a]pyridine derivatives, is initiated by its binding to a target enzyme or receptor. This binding is a dynamic process governed by a series of non-covalent, or weak, interactions. These interactions, while individually weak, collectively contribute to a strong and specific binding affinity. Key interactions include:

Hydrogen Bonds: The nitrogen atoms within the imidazopyridine core can act as hydrogen bond acceptors, while substituents like amines or amides can act as both donors and acceptors. These interactions are highly directional and crucial for molecular recognition.

Hydrophobic Interactions: Aromatic rings and alkyl substituents on the imidazopyridine scaffold can engage in hydrophobic interactions with nonpolar pockets within a protein's active site, displacing water molecules and contributing favorably to the binding energy.

Van der Waals Forces: These are transient, weak electrical forces that occur between all atoms and are significant in ensuring a snug fit between the ligand and its binding site.

π-π Stacking: The planar aromatic system of the imidazo[1,5-a]pyridine ring can stack with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target protein, contributing to binding affinity and specificity.

A prime example is the interaction of imidazo[1,5-a]pyridine-carboxamide derivatives with the ATP-binding pocket of Glycogen Synthase Kinase-3β (GSK-3β). X-ray crystallography has confirmed that the acidic hydrogen of the core structure plays a pivotal role in establishing a tight interaction within the enzyme's active site, demonstrating the critical nature of these weak interactions for potent biological activity.

The diverse therapeutic potential of imidazopyridine derivatives stems from their ability to selectively inhibit specific enzymes or block receptors involved in various disease pathways.

Protein kinases are a major class of enzymes targeted in drug discovery, and various imidazopyridine scaffolds have proven to be effective inhibitors.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: GSK-3β is implicated in numerous diseases, making it a significant therapeutic target. Novel imidazo[1,5-a]pyridine-1-carboxamide and imidazo[1,5-a]pyridine-3-carboxamide (B12968190) derivatives have been developed as potent GSK-3β inhibitors. Computational modeling and X-ray crystallography have elucidated the binding mode of these inhibitors, confirming their interaction within the ATP pocket of the enzyme.

Compound ClassTargetActivity
Imidazo[1,5-a]pyridine-carboxamidesGSK-3βNanomolar inhibition

Antimalarial Kinase Inhibition: The emergence of drug-resistant malaria necessitates the discovery of drugs with novel mechanisms of action, and plasmodial kinases are attractive targets. nih.gov While many scaffolds are under investigation, imidazopyridines have been explored for their potential to inhibit essential Plasmodium falciparum kinases. For example, imidazopyrazines, a related isomer, have been investigated as inhibitors of P. falciparum Calcium-dependent Protein Kinase 4 (PfCDPK4), which is crucial for the parasite's sexual development and transmission.

DNA topoisomerases are essential enzymes that manage the topology of DNA and are validated targets for antibacterial and anticancer therapies. wikipedia.org Topoisomerase II resolves DNA tangles by creating transient double-strand breaks. Inhibitors of this enzyme can be classified as "poisons," which stabilize the enzyme-DNA cleavage complex leading to cell death, or "catalytic inhibitors," which prevent the enzyme from functioning without causing DNA breaks. wikipedia.orgfrontiersin.org

Certain imidazopyridine isomers have been identified as topoisomerase II inhibitors. For instance, 5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridines have been shown to be dual inhibitors of the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, by targeting their ATPase domains. nih.gov Research has also indicated that the anticancer activity of some imidazo[1,2-a]pyridine (B132010) derivatives is mediated through the inhibition of human topoisomerase II. researchgate.net This mechanism involves stabilizing the cleavable complex, which leads to permanent DNA strand breaks and ultimately triggers apoptosis in cancer cells.

Enoyl-Acyl Carrier Protein Reductase (InhA) is a vital enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govresearchgate.net It is the primary target of the frontline drug isoniazid. The development of direct InhA inhibitors is a key strategy to combat isoniazid-resistant tuberculosis strains. researchgate.net

Several studies have identified imidazo[1,2-a]pyridine derivatives as potent direct inhibitors of InhA. nih.govnih.gov Molecular docking studies of imidazo[1,2-a]pyridine-2-carboxamides have shown effective binding to the InhA active site. nih.gov A series of these compounds demonstrated significant activity against the H37Rv strain of M. tuberculosis, with some derivatives showing minimum inhibitory concentration (MIC) values in the sub-micromolar range. benthamdirect.com

Compound SeriesTarget EnzymeOrganismActivity (MIC)
Imidazo[1,2-a]pyridine-2-carboxamidesInhAM. tuberculosis17 to 30 μM nih.gov
Substituted Imidazo[1,2-a]pyridinesInhAM. tuberculosis H37Rv0.6 to 0.9 μM benthamdirect.com

Inhibition of DNA synthesis is a cornerstone of cancer chemotherapy. Imidazopyridine derivatives can achieve this through several mechanisms.

One primary mechanism is through the inhibition of topoisomerases, as described previously. By preventing the re-ligation of DNA strands, topoisomerase II inhibitors cause an accumulation of DNA breaks that halt replication and trigger cell death pathways. nih.gov

Another mechanism involves the direct interaction of the compound with the DNA double helix. The planar aromatic structure of the imidazopyridine core is capable of intercalation—inserting and stacking between the base pairs of DNA. nih.govnih.gov This intercalation can distort the helical structure, interfering with the function of enzymes involved in replication and transcription, thereby inhibiting DNA synthesis and leading to cytotoxic effects. nih.gov Studies on hybrid imidazole-pyridine derivatives have confirmed their potential as DNA intercalators for anticancer applications. nih.gov Furthermore, some selenylated imidazo[1,2-a]pyridines have been reported to inhibit cancer cell proliferation by inducing DNA damage and apoptosis. nih.gov

Inhibition of Specific Biological Targets

Receptor Agonism (e.g., GABA A receptors)

Derivatives of fused imidazole (B134444) systems, such as imidazo[1,5-a]quinoxalines and imidazo[1,2-a]pyrimidines, are known to bind with high affinity to the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABA A) receptor. researchgate.netnih.gov These receptors are ligand-gated chloride channels that mediate the major form of fast inhibitory neurotransmission in the central nervous system. researchgate.netmdpi.com The binding of ligands to this site can allosterically modulate the receptor's activity, resulting in a spectrum of effects ranging from full agonism to antagonism. nih.gov

Compounds structurally related to the imidazo[1,5-a]pyridine class have been developed as subtype-selective GABA A agonists, targeting α2/α3 subtypes to achieve anxiolytic effects with reduced sedative side effects. researchgate.netnih.govacs.org This selectivity is attributed to specific interactions within the benzodiazepine binding pocket at the interface of the α and γ subunits of the GABA A receptor. The pharmacological profile of these compounds—whether they act as antagonists, partial agonists, or full agonists—is determined by their specific chemical structure and how it influences the conformational changes of the receptor upon binding. nih.gov While direct studies on 3-Methylimidazo[1,5-a]pyridin-7-amine are not specified, the broader class of imidazo-pyridine derivatives shows a clear potential for GABA A receptor modulation.

DNA Alkylating Properties

Certain imidazo[1,5-a]pyridine derivatives have been investigated as DNA-directed alkylating agents. johnshopkins.edu A study involving the synthesis of imidazo[1,5-a]pyridine-pyrrolobenzodiazepine (PBD) conjugates demonstrated their potential as antitumor agents. johnshopkins.edursc.org PBDs are a class of natural products known to bind to the minor groove of DNA and alkylate the N2 position of a guanine (B1146940) base.

In this research, the imidazo[1,5-a]pyridine moiety was conjugated to the PBD core. These hybrid molecules showed enhanced DNA binding ability and significant antitumor activity against breast cancer cell lines. johnshopkins.edursc.org Molecular modeling studies indicated that these conjugates fit well within the DNA minor groove, positioning the PBD warhead for alkylation. johnshopkins.edu The imidazo[1,5-a]pyridine portion of the conjugate plays a crucial role in the molecule's conformation and interaction with the DNA helix. The research highlighted that these compounds could induce DNA damage, leading to cell cycle arrest in the G2/M phase and triggering apoptosis, as evidenced by the increased expression of proteins like p53 and γ-H2AX. johnshopkins.edu

Modulation of Pre-mRNA Splicing

Pre-mRNA splicing is a critical process in eukaryotic gene expression, where introns are removed and exons are joined to form mature messenger RNA (mRNA). This process is carried out by a large ribonucleoprotein complex called the spliceosome. nih.gov The modulation of pre-mRNA splicing by small molecules is an emerging area for therapeutic intervention. These molecules can interfere with the assembly of the spliceosome or alter the recognition of splice sites, leading to changes in the final protein product. mpg.de

While specific studies on this compound's effect on pre-mRNA splicing are not available, the general principle involves small molecules binding to components of the splicing machinery or to the pre-mRNA itself. nih.gov Such interactions can block the access of splicing factors to their target sequences, such as the 5' or 3' splice sites, or modulate the activity of regulatory proteins like serine/arginine-rich (SR) proteins. researchgate.netnih.gov This can lead to outcomes like exon skipping or intron retention, effectively altering the genetic information translated into proteins. nih.gov Given the planar, heterocyclic nature of the imidazo[1,5-a]pyridine core, it is conceivable that it could intercalate into RNA structures or interact with the proteins that regulate splicing.

Ligand-Target Interaction Studies

Understanding the interaction between a ligand and its biological target at a molecular level is fundamental for drug design and development. For imidazo[1,5-a]pyridine derivatives, studies have provided detailed insights into their binding modes with specific enzymes.

Structural Insights from Co-crystallography (e.g., with GSK-3β enzyme)

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in various diseases. nih.gov X-ray crystallography has been instrumental in elucidating the binding of imidazo[1,5-a]pyridine derivatives to this enzyme. A high-resolution co-crystal structure of an imidazo[1,5-a]pyridine-3-carboxamide derivative (compound 16) in complex with human GSK-3β has been determined (PDB entry: 6Y9S). nih.govpdbj.org

This structural data confirmed the predictions from computational models and provided a detailed view of the ligand's orientation within the ATP-binding pocket of the enzyme. nih.gov The imidazo[1,5-a]pyridine core forms the central scaffold that positions the various substituents for optimal interaction with the protein. The crystal structure revealed the key interactions responsible for the inhibitor's potency and provided a rational basis for the observed structure-activity relationships (SAR). nih.govpdbj.org

Specific Binding Pockets and Interaction Modes

The co-crystal structure of the imidazo[1,5-a]pyridine derivative with GSK-3β showed that the inhibitor binds within the ATP-binding site, a pocket formed by the N- and C-terminal lobes of the kinase domain. nih.gov The binding mode is characterized by a network of specific interactions with key amino acid residues.

Key interactions observed in the GSK-3β-inhibitor complex include:

Hydrogen Bonds: The inhibitor forms crucial hydrogen bonds with the "hinge" region of the kinase, a common feature for ATP-competitive inhibitors. These interactions anchor the ligand in the active site.

Role of Specific Residues: The crystal structure identified specific amino acids, such as Val135, that play a critical role in the interaction. For instance, X-ray crystallography of a related imidazopyridine showed interaction with a carbonyl and an amino group of Val135. mdpi.com

These detailed interaction studies are vital for guiding the design of new derivatives with improved potency and selectivity. nih.gov

Advanced Applications and Research Directions for Imidazo 1,5 a Pyridine Derivatives Beyond Direct Therapeutics for the Target Compound

Material Science Applications

The inherent photoluminescent properties of imidazo[1,5-a]pyridine (B1214698) derivatives make them prime candidates for various applications in material science. rsc.org Their rigid structure, combined with the potential for extensive π-conjugation, leads to compounds with high quantum yields, large Stokes shifts, and excellent thermal and photochemical stability. researchgate.net These characteristics are highly desirable for the development of organic electronics, imaging agents, and sensors. researchgate.netnih.gov

Organic Light-Emitting Diodes (OLEDs)

Imidazo[1,5-a]pyridine derivatives have emerged as promising materials for use in Organic Light-Emitting Diodes (OLEDs), particularly as emitters. researchgate.net Their tunable photophysical properties allow for the generation of light across the visible spectrum, with a significant focus on developing efficient blue emitters, which remain a challenge in OLED technology. uni-giessen.de By modifying the substituents on the imidazo[1,5-a]pyridine core, researchers can fine-tune the emission color, quantum efficiency, and charge-transport characteristics of the resulting material. researchgate.net

For instance, 1,3-disubstituted imidazo[1,5-a]quinolines have been successfully incorporated as the emitter molecule in OLED structures. uni-giessen.de An imidazo[1,5-a]pyridine-anthracene-based fluorophore has been utilized in the fabrication of a greenish-yellow OLED, which demonstrated a luminous efficiency of 4.4 cd A⁻¹, a power efficiency of 2.2 lm W⁻¹, and an external quantum efficiency (EQE) of 3.2%. tandfonline.com This device also exhibited a low turn-on voltage of 7 V. tandfonline.com Furthermore, some iridium(III) complexes based on imidazo[1,5-a]pyridines have been shown to exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs. uni-giessen.de

Performance of an Imidazo[1,5-a]pyridine-Based OLED
ParameterValue
Luminous Efficiency4.4 cd A⁻¹
Power Efficiency2.2 lm W⁻¹
External Quantum Efficiency (EQE)3.2%
Turn-on Voltage7 V
Emission ColorGreenish-Yellow

Emitters for Imaging and Microscopy

The strong fluorescence and photostability of imidazo[1,5-a]pyridine derivatives make them excellent candidates for use as emitters in biological imaging and microscopy. researchgate.net These compounds can be designed to be water-soluble and to permeate cell membranes, allowing for the imaging of intracellular structures. researchgate.net For example, a series of new dyes based on the imidazo[1,5-a]pyridine moiety with a carboxylic acid group for increased water solubility have been successfully used for fluorescence cell imaging in both plant and mouse fibroblast cells. researchgate.net These probes were efficiently internalized and maintained strong fluorescence in aqueous media. researchgate.net

Their large Stokes shifts are particularly advantageous in bioimaging, as this minimizes the interference from scattered excitation light and autofluorescence from biological samples. nih.gov Researchers have developed imidazo[1,5-a]pyridine-based fluorescent probes that are suitable for confocal microscopy and have demonstrated their utility in imaging living cells. researchgate.net

Sensors and Optoelectronic Devices

The sensitivity of the fluorescence of imidazo[1,5-a]pyridine derivatives to their local environment has been harnessed to develop chemical sensors. nih.gov Changes in polarity, pH, or the presence of specific ions can lead to a detectable change in the fluorescence intensity or wavelength. rsc.org For instance, some derivatives have been shown to act as fluorescent pH sensors, exhibiting different emission colors in acidic and basic conditions. rsc.org This on-off-on fluorescence behavior makes them useful for detecting volatile organic compounds with high acidity. rsc.org

Furthermore, imidazo[1,5-a]pyridine-based fluorescent probes have been designed for the selective detection of metal ions. mdpi.com For example, a probe based on a fused imidazopyridine scaffold demonstrated highly sensitive and selective fluorescent sensing for Fe³⁺ (turn-on) and Hg²⁺ (turn-off). rsc.org Another derivative was developed as a rapid and selective fluorescent sensor for sulfite. nih.gov The versatility of this scaffold allows for the creation of sensors for a wide range of analytes. Beyond sensors, their robust photophysical properties and thermal stability make them suitable for a range of optoelectronic devices. rsc.org

Solar Energy Conversion and Storage Systems

The potential of imidazo[1,5-a]pyridine derivatives in solar energy applications is an emerging area of research. Their strong absorption of light and ability to participate in photoinduced electron transfer processes suggest their utility in dye-sensitized solar cells (DSSCs) or as components in organic photovoltaics. The aromatic core of these compounds has been identified as having potential in solar energy conversion and storage systems. researchgate.net While specific device performance data is still limited, their properties as highly fluorescent dyes are a strong indicator of their potential in this field.

Dyes and Fluorescent Probes

Imidazo[1,5-a]pyridine derivatives are a significant class of fluorescent dyes due to their tunable and robust photophysical properties. researchgate.net Key characteristics of these dyes include:

High Quantum Yields: Many derivatives exhibit high fluorescence quantum yields, meaning they efficiently convert absorbed light into emitted light. Quantum yields can be tuned by chemical modification, with reported values reaching up to 50% or even higher in some cases. researchgate.net For example, substituting a benzene (B151609) ring with a pyridine (B92270) ring in some bis-imidazo[1,5-a]pyridine structures has been shown to increase the quantum yield from 0.12 to 0.38. nih.gov

Large Stokes Shifts: These compounds are well-known for their large Stokes shifts, which is the difference between the absorption and emission maxima. nih.gov Stokes shifts greater than 5000 cm⁻¹ are common, which is beneficial for applications where minimizing self-absorption is crucial. nih.gov An ultra-large Stokes shift of 460 nm has been reported for a FRET-based NIR probe. mdpi.com

Tunable Emission: The emission wavelength can be modulated by introducing different substituents onto the heterocyclic ring. researchgate.net This allows for the creation of dyes that emit across the blue-to-greenish-yellow part of the spectrum. researchgate.netrsc.org

Photostability: Imidazo[1,5-a]pyridine-based fluorophores generally exhibit good photostability, which is essential for applications requiring long-term or intense light exposure, such as in microscopy and materials science. researchgate.net

These properties have led to their use as fluorescent probes for studying cellular environments, such as membrane dynamics, by taking advantage of their solvatochromic behavior (changes in optical properties with solvent polarity). mdpi.com

Photophysical Properties of Selected Imidazo[1,5-a]pyridine Derivatives
Compound TypeQuantum Yield (Φ)Stokes Shift (cm⁻¹)Emission Wavelength (λem)Reference
Trifluoromethylated derivatives (in acetonitrile)0.13 - 0.39Large- researchgate.net
Methoxylated derivatives0.22 - 0.50Tunable- researchgate.net
Bis-imidazo[1,5-a]pyridine (diphenyl analog)0.12>5000- nih.gov
Bis-imidazo[1,5-a]pyridine (dipyridyl analog)0.38>5000- nih.gov
Benzilimidazole conjugated D-π-A fluorophores~0.70 (in solution)~7000~520 nm rsc.org

Catalysis

The imidazo[1,5-a]pyridine framework has proven to be a versatile platform for the development of ligands for transition metal catalysis. In particular, they have been instrumental in the design of N-heterocyclic carbenes (NHCs), which are a powerful class of ligands known for forming strong bonds with metal centers and enhancing catalytic activity and stability. acs.org

Imidazo[1,5-a]pyridin-3-ylidenes (ImPy) are a widely explored class of L-shaped NHC ligands. researchgate.net These ligands have been incorporated into palladium complexes to create versatile and stable precatalysts for a variety of cross-coupling reactions. rsc.org For example, [(NHC)Pd(cinnamyl)Cl] complexes featuring ImPy ligands have shown high reactivity in Suzuki-Miyaura cross-coupling reactions, even for the challenging C-NO₂ activation of nitroarenes. rsc.orgnih.gov 3-Aryl-1-phosphinoimidazo[1,5-a]pyridine ligands have also been successfully synthesized and used in palladium-catalyzed Suzuki-Miyaura reactions to create sterically hindered biaryl compounds. nih.govrsc.org

Beyond palladium catalysis, chiral imidazo[1,5-a]pyridine-oxazoline NHC ligands have been used to form rhodium(I) complexes that are highly efficient catalysts for the enantioselective hydrosilylation of ketones. acs.org Furthermore, nickel(II) complexes with pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene ligands have been developed as catalyst precursors for the synthesis of acrylates from ethylene (B1197577) and carbon dioxide, a significant reaction in the context of carbon capture and utilization. mdpi.com The imidazo[1,5-a]pyridine skeleton's versatility allows for fine-tuning of the steric and electronic properties of the resulting NHC ligands, making them adaptable to a wide range of catalytic transformations. acs.org

An exploration of the advanced applications and research directions stemming from the versatile imidazo[1,5-a]pyridine scaffold, with a focus on derivatives beyond the direct therapeutic use of the target compound, 3-Methylimidazo[1,5-a]pyridin-7-amine. This article delves into the synthesis of crucial precursors for cutting-edge catalysts, their role in transition metal-catalyzed reactions, the development of novel biological probes, and the future of drug discovery through scaffold hopping.

Advanced Applications and Research Directions for Imidazo[1,5-a]pyridine Derivatives

The imidazo[1,5-a]pyridine core, the foundational structure of this compound, is a highly valued scaffold in chemical research. Its unique electronic and structural properties have propelled its derivatives into various advanced applications, extending far beyond traditional medicinal chemistry into the realms of catalysis, materials science, and chemical biology.

Precursors for N-Heterocyclic Carbene (NHC) Ligands

Imidazo[1,5-a]pyridine derivatives are crucial precursors for a class of N-heterocyclic carbenes (NHCs) that have become indispensable in modern catalysis. These NHCs are prized for their strong σ-donating properties and unique steric environments. acs.org

A highly efficient, single-step method has been developed for synthesizing the imidazo[1,5-a]pyridinium salt precursors. organic-chemistry.orgnih.gov This three-component coupling reaction involves substituted picolinaldehydes, various amines, and formaldehyde (B43269), proceeding under mild conditions to produce the desired precursors in high yields. acs.org This synthetic route is exceptionally versatile, allowing for the incorporation of a wide array of functional groups and even chiral substituents, which is critical for asymmetric catalysis. acs.orgorganic-chemistry.org The ability to easily create unsymmetrical NHCs with different substituents framing the carbene is a significant advantage, providing fine-tuned control over the geometry of the metal-ligand sphere. acs.org This straightforward access to diverse, multidentate, and chiral NHC precursors has paved the way for the development of novel catalytic systems. organic-chemistry.orgresearchgate.net

Table 1: Synthesis of Imidazo[1,5-a]pyridinium NHC Precursors An interactive table detailing the versatile three-component reaction.

Reactant 1Reactant 2Reactant 3ConditionsProductKey Advantage
PicolinaldehydeAmineFormaldehydeMild, one-stepImidazo[1,5-a]pyridinium saltHigh yield, functional group tolerance, access to chiral and multidentate ligands

Ligands for Transition Metal Catalysis (e.g., Palladium-Catalyzed Cross-Couplings)

The ligands derived from the imidazo[1,5-a]pyridine scaffold have demonstrated exceptional performance in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Well-defined and stable palladium complexes incorporating imidazo[1,5-a]pyridin-3-ylidene (ImPy) NHC ligands have been engineered as highly effective precatalysts. nih.govrsc.org These complexes, such as [(NHC)Pd(cinnamyl)Cl], are often air- and moisture-stable, a practical advantage for routine laboratory use. rsc.org They feature a 1:1 palladium-to-ligand ratio and can be activated rapidly to the catalytically active monoligated Pd(0) species. nih.gov The rigid L-shaped structure of these ImPy ligands creates a unique catalytic pocket that has proven highly effective in challenging cross-coupling reactions, including the activation of robust C–NO₂ bonds. nih.govrsc.org

Beyond NHCs, 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands have been synthesized and successfully applied in sterically demanding Suzuki-Miyaura cross-coupling reactions to form biaryl and heterobiaryl compounds. rsc.orgnih.gov The versatility of the scaffold is further highlighted by its use in nickel-catalyzed reactions, such as the synthesis of acrylates from ethylene and CO₂, demonstrating its broad utility in organometallic chemistry. mdpi.comnih.gov

Table 2: Applications in Palladium-Catalyzed Cross-Coupling An interactive table summarizing the use of Imidazo[1,5-a]pyridine-based ligands.

Ligand TypeMetalCross-Coupling ReactionKey Features
Imidazo[1,5-a]pyridin-3-ylidene (NHC)PalladiumSuzuki-Miyaura, C-NO₂ activationAir- and moisture-stable precatalysts, fast activation, high reactivity
3-Aryl-1-phosphinoimidazo[1,5-a]pyridinePalladiumSuzuki-MiyauraEffective for sterically hindered substrates

Development of Novel Research Tools and Probes

The unique photophysical properties of the imidazo[1,5-a]pyridine scaffold have made it a prime candidate for the development of fluorescent probes for biological and environmental sensing. rsc.org These derivatives often exhibit large Stokes shifts (the difference between the absorption and emission maxima), which is highly advantageous in fluorescence imaging as it minimizes self-quenching and background interference. nih.govmdpi.comnih.gov

Researchers have designed and synthesized imidazo[1,5-a]pyridine-based probes capable of detecting specific biologically relevant analytes with high sensitivity and selectivity. For instance, a probe named IPY-SO₂ was developed for detecting sulfite (SO₃²⁻) with a low detection limit of 70 nM and a 75-fold fluorescence enhancement. nih.gov Another probe, NIPY-DNP, was engineered for the rapid detection of hydrogen sulfide (H₂S), showing a remarkable 273-fold increase in fluorescence. researchgate.net

The utility of these compounds extends to cellular imaging. Their compact shape and favorable photophysical characteristics make them suitable for use as cell membrane probes to study membrane dynamics, hydration, and fluidity. mdpi.comnih.gov The successful application of these probes for imaging analytes in living cells and even in whole organisms like zebrafish underscores the immense potential of the imidazo[1,5-a]pyridine scaffold in creating sophisticated tools for chemical biology. nih.gov

Future Prospects for Scaffold Hopping and New Chemical Entity Discovery

Scaffold hopping is a powerful strategy in modern drug discovery, where the core structure of a known active compound is replaced with a different, often isosteric, scaffold to improve properties like potency, selectivity, or metabolic stability. The imidazo[1,5-a]pyridine ring system has emerged as a valuable alternative in such endeavors. nih.gov

In one notable example, scaffold hopping from an imidazo[1,2-a]pyrimidine to an imidazo[1,5-a]pyridine core was successfully employed to address a metabolic liability. The original compound was susceptible to metabolism by aldehyde oxidase, but the imidazo[1,5-a]pyridine analogue was no longer a substrate for the enzyme, demonstrating how a subtle change in the scaffold's nitrogen placement can overcome significant pharmacokinetic challenges. nih.gov

Computational tools that predict sites of metabolism have also identified the imidazo[1,5-a]pyridine core as a promising scaffold for developing new enzyme inhibitors with enhanced physicochemical properties. nih.gov This strategic replacement of core structures allows medicinal chemists to navigate away from known intellectual property and to discover new chemical entities (NCEs) with superior drug-like profiles. The proven success of the imidazo[1,5-a]pyridine scaffold in this context ensures it will remain a focus for future drug discovery and development programs.

Q & A

Q. What are the primary synthetic routes for 3-Methylimidazo[1,5-a]pyridin-7-amine, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of 5-aminopyrazole derivatives with β-ketoesters or β-enaminones under acidic or thermal conditions. Optimization includes:

  • Catalysts : Use of p-toluenesulfonic acid (PTSA) or Lewis acids to accelerate cyclization .
  • Solvents : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction efficiency .
  • Temperature : Controlled heating (80–120°C) minimizes side reactions .
  • Purification : Recrystallization from ethanol/DMF mixtures improves purity (>95%) .

Q. Which spectroscopic methods are critical for structural confirmation of this compound?

  • ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm). Discrepancies in coupling constants may indicate regioisomeric impurities .
  • IR Spectroscopy : Confirms NH₂ stretches (~3350 cm⁻¹) and imidazo ring vibrations (1600–1500 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 188.1) .

Q. How is HPLC utilized to assess purity, and what parameters are critical?

  • Column : C18 reverse-phase column (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient of acetonitrile/water (0.1% TFA) at 1.0 mL/min.
  • Detection : UV absorption at 254 nm. Purity >98% is achievable with optimized elution profiles .

Advanced Research Questions

Q. How do substituents at the 3-methyl and 7-amine positions modulate biological activity?

  • 3-Methyl Group : Enhances lipophilicity, improving blood-brain barrier penetration in neuropharmacological studies .
  • 7-Amine : Critical for hydrogen bonding with enzyme active sites (e.g., CHK1 kinase inhibition, IC₅₀ < 1 µM) .
  • Fluorine/Trifluoromethyl Substituents : Increase metabolic stability but may reduce solubility .

Q. What computational strategies predict target binding affinity?

  • Molecular Docking (AutoDock Vina) : Models interactions with ATP-binding pockets (e.g., CHK1 kinase, ΔG ≈ -9.2 kcal/mol) .
  • MD Simulations (GROMACS) : Evaluates stability of ligand-receptor complexes over 100 ns trajectories .

Q. How can contradictions in cytotoxicity data across studies be resolved?

  • Assay Variability : Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times (48–72 hrs) .
  • Metabolic Interference : Test metabolites via LC-MS to identify false positives .
  • Dose-Response Curves : Use sigmoidal fitting (Hill slopes >1.5) to confirm potency .

Q. What challenges arise in scaling synthesis from lab to pilot scale?

  • Exothermic Reactions : Implement jacketed reactors for temperature control during cyclization .
  • Purification : Switch from recrystallization to column chromatography (silica gel, ethyl acetate/hexane) for higher throughput .
  • Waste Management : Neutralize acidic byproducts with NaHCO₃ before disposal .

Q. Which in vivo models are suitable for pharmacokinetic (PK) studies?

  • Rodent Models : Sprague-Dawley rats (IV/oral dosing, 10 mg/kg) for bioavailability (F > 60%) and half-life (t₁/₂ ≈ 4 hrs) .
  • Tissue Distribution : LC-MS/MS quantifies brain-to-plasma ratios (0.8–1.2) to assess CNS penetration .

Methodological Tables

Q. Table 1. Optimization of Cyclocondensation Reactions

ParameterOptimal ConditionYield ImprovementReference
CatalystPTSA (10 mol%)78% → 92%
SolventEthanol/DMF (3:1)Purity >98%
Temperature100°C, 12 hrsSide products <5%

Q. Table 2. Key NMR Assignments

Proton Positionδ (ppm)MultiplicityIntegration
C3-CH₃2.3Singlet3H
C7-NH₂6.8Broad2H
C5-H8.1Doublet1H

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